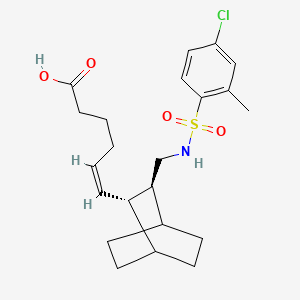
ONO-8711
Vue d'ensemble
Description
Prostaglandin E2 (PGE2) initiates its cellular effects by activating one of four E prostanoid (EP) receptors, EP1-4. ONO-8711 is a potent and selective competitive antagonist of the EP1 receptor (Ki = 0.6 and 1.7 nM for human and mouse EP1, respectively, versus 67 and 76 nM for mouse EP3 and human thromboxane receptor, respectively, and >1,000 nM for other receptors). This compound effectively reduces tumor incidence and multiplicity in mouse models of colon, breast, and oral cancer. It also suppresses pain and acid-induced HCO3- secretion in the stomach.
This compound is a selective EP1 antagonist.
Applications De Recherche Scientifique
Prévention du cancer du sein
ONO-8711 a été étudié pour ses effets de chimioprévention sur le développement du cancer du sein . Il s'agit d'un antagoniste sélectif du récepteur EP1 de la prostaglandine E . L'étude a révélé que l'administration alimentaire d'this compound retardait l'apparition de tumeurs mammaires et diminuait significativement l'incidence, la multiplicité et le volume du cancer du sein . Il a également augmenté l'apoptose dans les cellules cancéreuses du sein .
Carcinogénèse du côlon
This compound a été impliqué dans la carcinogénèse du côlon . Il a été constaté que la formation de foyers cryptiques aberrants (ACF), lésions précancéreuses putatives du côlon, était diminuée chez les souris traitées par this compound . De plus, lorsqu'il était administré à des souris présentant une mutation du gène de la polypose adénomateuse colique, this compound réduisait significativement le nombre de polypes intestinaux .
Vasoconstriction dans les vaisseaux pulmonaires
This compound a été étudié pour ses effets sur la vasoconstriction dans les vaisseaux pulmonaires humains . L'étude a révélé qu'this compound affecte les récepteurs EP1 et EP3 dans les artères et les veines pulmonaires humaines .
Mécanisme D'action
ONO-8711, also known as 6-((2S,3S)-3-(4-chloro-2-methylphenysulfonylaminomethyl)-bicyclo(2.2.2)octan-2-yl)-5Z-hexenoic acid, is a novel and selective antagonist of the EP1 receptor .
Target of Action
The primary target of this compound is the EP1 receptor , a subtype of prostaglandin E2 (PGE2) receptors . These receptors are a group of G-protein-coupled receptors (GPCRs) that play various roles in physiological and pathophysiological functions .
Mode of Action
This compound acts as a competitive antagonist of the EP1 receptor . It binds to the EP1 receptor, preventing PGE2 from activating the receptor. This inhibits the signal transduction, tissue localization, and regulation of expression associated with the EP1 receptor .
Biochemical Pathways
The EP1 receptor is part of the prostaglandin (PG) E2 pathway. When this compound binds to the EP1 receptor, it blocks the contractions induced by sulprostone, an EP1,3 agonist . This suggests that this compound affects the PGE2-induced increase in cytosolic Ca2+ concentration .
Result of Action
This compound has been shown to effectively reduce tumor incidence and multiplicity in mouse models of colon, breast, and oral cancer . It has been suggested that this compound may possess chemopreventive effects through the induction of apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the diet of the organism can affect the efficacy of this compound. In one study, dietary administration of this compound at certain concentrations delayed the occurrence of breast tumors . .
Propriétés
IUPAC Name |
(Z)-6-[(2R,3S)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClNO4S/c1-15-13-18(23)11-12-21(15)29(27,28)24-14-20-17-9-7-16(8-10-17)19(20)5-3-2-4-6-22(25)26/h3,5,11-13,16-17,19-20,24H,2,4,6-10,14H2,1H3,(H,25,26)/b5-3-/t16?,17?,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEXPDRCGCQELD-CFDZEDGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2C3CCC(C2C=CCCCC(=O)O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC[C@@H]2[C@H](C3CCC2CC3)/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
216158-34-8 | |
| Record name | ONO 8711 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216158348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of ONO-8711?
A1: this compound selectively antagonizes the prostaglandin E2 receptor subtype EP1. [, , , , , , , , , , , ]
Q2: How does this compound interact with the EP1 receptor?
A2: this compound acts as a competitive antagonist, binding to the EP1 receptor and blocking the binding of its natural ligand, prostaglandin E2 (PGE2). [, , , , , , , , ]
Q3: What are the downstream consequences of EP1 receptor antagonism by this compound?
A3: Antagonizing the EP1 receptor with this compound disrupts the signaling cascade initiated by PGE2 binding. This can lead to a variety of effects depending on the cell type and context, but frequently includes:
- Reduced Cell Proliferation: this compound suppressed cell proliferation in models of tongue carcinogenesis, breast cancer, and colon cancer. [, , , ]
- Increased Apoptosis: Studies in breast cancer models showed that this compound significantly increased apoptosis in tumor cells. []
- Reduced Inflammation and Pain: this compound demonstrated analgesic effects in various pain models, including postoperative pain and inflammatory pain. [, , , , ]
- Modulation of Gastric Motor Activity: Research suggests that PGE2-EP1 signaling, which can be blocked by this compound, plays a role in suppressing gastric motor activity and inhibiting gastric emptying. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C20H26ClNO5S, and its molecular weight is 427.93 g/mol.
Q5: Are there studies on this compound's material compatibility and stability under various conditions?
A5: The provided abstracts do not offer specific data regarding material compatibility or stability under various conditions for this compound. These aspects are crucial for drug development and would typically be investigated during preclinical studies.
Q6: Does this compound possess any catalytic properties or have applications in catalysis?
A6: this compound is a selective receptor antagonist and is not reported to have catalytic properties or applications in catalysis.
Q7: Have computational chemistry and modeling techniques been employed in this compound research?
A7: While computational studies are not explicitly mentioned in the abstracts, these techniques are commonly used in drug discovery to predict interactions with targets, optimize drug design, and explore structure-activity relationships.
Q8: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?
A8: The research provided focuses on the biological activity of this compound. Detailed investigations into SAR, exploring how structural modifications impact potency, selectivity, and other pharmacological properties, would likely be part of drug development research.
Q9: Is there information on this compound's compliance with SHE (Safety, Health, and Environment) regulations?
A9: The provided research abstracts primarily focus on the biological activity and preclinical evaluation of this compound. Compliance with SHE regulations is a critical aspect of drug development, typically addressed in later stages.
Q10: What is known about the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound? This includes information on its absorption, distribution, metabolism, excretion (ADME), in vivo activity, and efficacy.
A10: While specific PK/PD data is not presented in the abstracts, several studies demonstrate the in vivo efficacy of this compound in various animal models.
- In a rat model of postoperative pain, peripherally administered this compound effectively reduced mechanical hyperalgesia. []
- Intrathecal administration of this compound also showed analgesic effects in a rat model of postoperative pain, specifically for mechanical but not thermal hyperalgesia. []
- This compound exhibited chemopreventive effects in rodent models of breast cancer, tongue carcinogenesis, and colon carcinogenesis. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



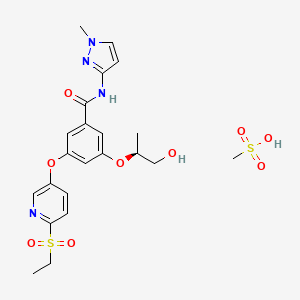
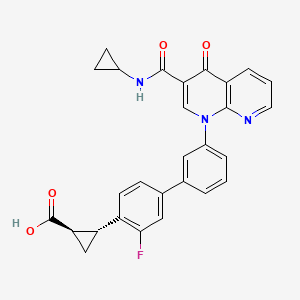
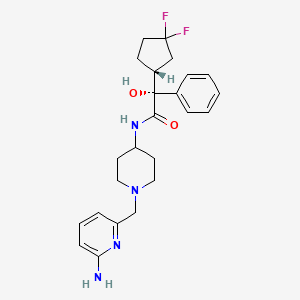
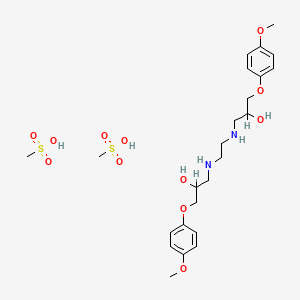
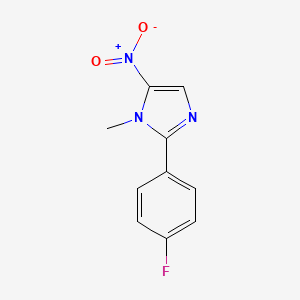

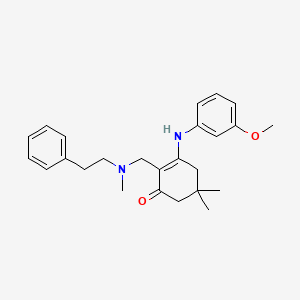
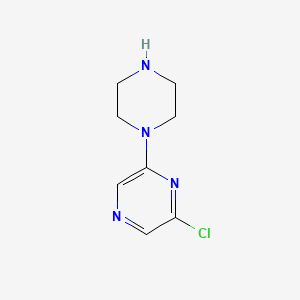
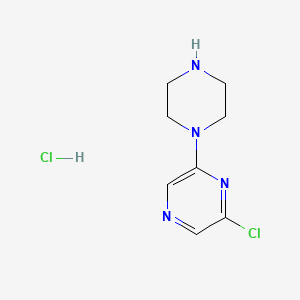

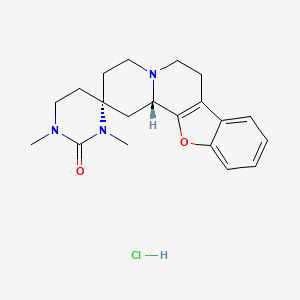
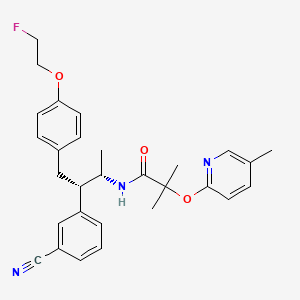
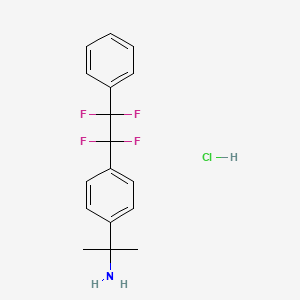
![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)